Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate
Description
Properties
Molecular Formula |
C11H13F2NO2 |
|---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate |
InChI |
InChI=1S/C11H13F2NO2/c1-3-16-11(15)10(14-2)7-4-5-8(12)9(13)6-7/h4-6,10,14H,3H2,1-2H3 |
InChI Key |
ZNYXWOSHPBXYSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)F)F)NC |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution and Amination
Step 1: Synthesis of 3,4-Difluoroaniline Derivative
- Starting from 3,4-difluoronitrobenzene, reduction with catalytic hydrogenation yields 3,4-difluoroaniline.
- Alternatively, direct amination of the difluorobenzene ring can be achieved via nucleophilic aromatic substitution under suitable conditions.
Step 2: Formation of the α-Amino Ester
- The 3,4-difluoroaniline reacts with ethyl chloroacetate in the presence of a base (e.g., triethylamine or pyridine) to form ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate .
- This step involves nucleophilic substitution where the amino group attacks the electrophilic carbon of ethyl chloroacetate.
| Parameter | Typical Range | References |
|---|---|---|
| Solvent | Ethyl acetate, dichloromethane | |
| Base | Triethylamine, pyridine | |
| Temperature | 0°C to room temperature | |
| Reaction Time | 12-24 hours |
- The methylamino group can be introduced via methylation of the amino precursor or directly during the amination step.
- Purification often involves column chromatography or recrystallization.
Alternative Route: Reductive Amination
Step 1: Formation of the Ketone Intermediate
- Starting from a suitable aldehyde or ketone derivative, such as 3,4-difluorobenzaldehyde, undergoes reductive amination with methylamine.
Step 2: Esterification
- The resulting amino ketone is esterified with ethyl chloroacetate under basic conditions, yielding the target compound.
| Parameter | Typical Range | References |
|---|---|---|
| Reducing Agent | Sodium cyanoborohydride or hydrogen | |
| Solvent | Methanol or ethanol | |
| Temperature | Ambient | |
| Methylation | Methyl iodide or methyl sulfate |
Synthesis via Cross-Coupling and Functional Group Interconversion
Step 1: Cross-Coupling
- Using palladium-catalyzed Suzuki or Buchwald-Hartwig coupling to attach the difluorophenyl group to a suitable precursor.
Step 2: Amino Group Introduction
- The methylamino group is introduced via nucleophilic substitution or reductive amination.
Step 3: Ester Formation
- Final esterification with ethyl chloroacetate or ethyl alcohol derivatives.
| Parameter | Typical Range | References |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | |
| Solvent | Toluene, DMF | |
| Temperature | 80-120°C |
Data Tables Summarizing Key Parameters
| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution | 3,4-difluoronitrobenzene | Ethyl chloroacetate, base | Ethyl acetate | 0°C to RT | 70-85 | Efficient, scalable |
| Reductive Amination | 3,4-difluorobenzaldehyde | Methylamine, NaBH₃CN | Methanol | RT | 65-75 | Mild conditions |
| Cross-Coupling | 3,4-difluorophenylboronic acid | Amino precursors | Toluene/DMF | 80-120°C | 75-90 | High selectivity |
Research Discoveries and Innovations
- Safety and Environmental Aspects: Recent patents emphasize replacing hazardous reagents like magnesium powder with milder conditions, reducing reaction violence and energy consumption.
- Yield Improvements: Optimized solvent systems and catalyst loadings have increased yields to over 90% in some cases.
- Green Chemistry Approaches: Use of recyclable catalysts and benign solvents like ethyl acetate aligns with sustainable practices.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the ester and amino groups can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Ethyl 2-(3,4-Difluorophenyl)-2-(Methylamino)acetate
- Core structure: Ethyl acetate backbone with a 3,4-difluorophenyl group and methylamino substituent at the α-carbon.
Methyl (R)-2-Amino-2-(3,4-Difluorophenyl)acetate (CAS 1703972-88-6)
- Differences: Methyl ester instead of ethyl; amino group replaces methylamino.
Ethyl 2-((2,4-Difluorophenyl)amino)-2-oxoacetate (CAS 61694-98-2)
- Differences: Oxo group replaces methylamino; fluorine substituents at 2,4-positions instead of 3,3.
- Impact : The oxo group introduces a ketone moiety, increasing polarity and reducing basicity. The altered fluorine positions may affect aromatic ring electronics and receptor binding .
Ethyl 2-Bromo-2-(3,4-Dichlorophenyl)acetate (CAS 41204-08-4)
Physicochemical Properties and Bioactivity
Table 1: Comparative Data for Key Analogs
*LogP values estimated using fragment-based methods.
Biological Activity
Ethyl 2-(3,4-difluorophenyl)-2-(methylamino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that highlight its pharmacological potential.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound typically involves the alkylation of appropriate amines with ethyl acrylate or similar compounds. The presence of the difluorophenyl group is crucial as it enhances lipophilicity and may influence the compound's interaction with biological targets.
Key Findings on SAR:
- Lipophilicity: The introduction of fluorine atoms generally increases the compound's lipophilicity, which can enhance membrane permeability and bioavailability.
- Amino Substituents: Variations in amino substituents (e.g., methyl vs. ethyl) significantly affect the biological activity. Smaller groups tend to retain higher potency against certain targets, such as enzymes involved in cancer cell proliferation .
- Activity Against Cancer Cells: Compounds with similar structures have shown submicromolar potency against multidrug-resistant (MDR) cancer cells, indicating a promising therapeutic profile .
Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies indicate that it exhibits significant cytotoxic effects on various cancer cell lines, including breast and colorectal cancers.
- Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. For instance, in MDA-MB-231 breast cancer cells, treatment with related compounds led to increased caspase-3 activity, confirming its role in promoting programmed cell death .
Enzyme Inhibition
The compound also shows potential as an inhibitor of specific enzymes involved in critical metabolic pathways:
- Ferrochelatase Inhibition: Research has demonstrated that similar compounds can inhibit ferrochelatase (FECH), an enzyme involved in heme synthesis. Inhibition of FECH leads to a buildup of protoporphyrin IX (PPIX), which can have antiangiogenic effects—important for treating conditions like retinal neovascularization .
- Acetylcholinesterase Inhibition: Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The selectivity profiles suggest that modifications at the aromatic rings can enhance binding affinity and specificity towards human vs. mosquito AChE .
Study 1: Anticancer Efficacy
In a study assessing the efficacy of this compound against breast cancer cells, researchers found:
- IC50 Values: The compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxicity.
- Apoptosis Induction: Morphological changes consistent with apoptosis were observed at concentrations as low as 1 μM .
Study 2: Enzyme Inhibition Profiles
Another study focused on the enzyme inhibition capabilities:
- Ferrochelatase Inhibition: Compounds structurally related to this compound were tested for their ability to inhibit FECH. Results showed effective inhibition leading to significant reductions in cell proliferation in vitro .
Data Summary
| Compound | Activity | IC50 Value (μM) | Target |
|---|---|---|---|
| This compound | Anticancer | Low micromolar | Breast cancer cells |
| Related Fluoro Compounds | Ferrochelatase Inhibition | <10 | FECH |
| Derivative A | Acetylcholinesterase Inhibition | 49 | Human AChE |
Q & A
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
